molecular formula C14H20N4O4 B157557 Octanal 2,4-dinitrophenylhydrazone CAS No. 1726-77-8

Octanal 2,4-dinitrophenylhydrazone

Cat. No. B157557
CAS RN: 1726-77-8
M. Wt: 308.33 g/mol
InChI Key: HIPWOUSEWCCFDN-XNTDXEJSSA-N
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Description

Octanal 2,4-dinitrophenylhydrazone is an analytical standard used to test its efficacy against various bacterial strains . It is also known by the synonyms Caprylic aldehyde-2,4-DNPH and Octyl aldehyde-2,4-DNPH .


Synthesis Analysis

2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing reagent used for the analysis of aldehydes or ketones . During the derivatization, an excess amount of DNPH is added to a sample, and a large part of it remains unreacted .


Molecular Structure Analysis

The linear formula of Octanal 2,4-dinitrophenylhydrazone is CH3(CH2)6CH=NNHC6H3(NO2)2 . Its molecular weight is 308.33 . DFT calculations have optimized the molecular geometry and estimated the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy of these compounds .


Chemical Reactions Analysis

The reaction of 2,4-DNPH with carbonyl compounds has been studied . The reaction mechanism involves the addition of the hydrazine to the carbonyl group to form a hydrazone .


Physical And Chemical Properties Analysis

Octanal 2,4-dinitrophenylhydrazone has a melting point of 98-101°C . It is an analytical standard with an assay of ≥98.5% (HPLC/CHN) . The density is 1.23g/cm3, and it has a boiling point of 446.7ºC at 760mmHg .

Safety and Hazards

Octanal 2,4-dinitrophenylhydrazone is classified as non-combustible . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid inhalation of dusts, substance contact, and to ensure adequate ventilation .

properties

IUPAC Name

2,4-dinitro-N-[(E)-octylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-2-3-4-5-6-7-10-15-16-13-9-8-12(17(19)20)11-14(13)18(21)22/h8-11,16H,2-7H2,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPWOUSEWCCFDN-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octanal 2,4-dinitrophenylhydrazone

CAS RN

1726-77-8
Record name NSC402247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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